molecular formula C14H12N4O4S2 B2766628 N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide CAS No. 868976-79-8

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Cat. No.: B2766628
CAS No.: 868976-79-8
M. Wt: 364.39
InChI Key: XDUKTEONXLMEBQ-UHFFFAOYSA-N
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Description

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoylmethyl group and a furan-2-carboxamide moiety. Its structure integrates two furan rings, a thiadiazole scaffold, and a carbamoyl-sulfanyl bridge, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c19-11(15-7-9-3-1-5-21-9)8-23-14-18-17-13(24-14)16-12(20)10-4-2-6-22-10/h1-6H,7-8H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUKTEONXLMEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction involving furan-2-carboxylic acid and an appropriate amine.

    Coupling Reactions: The final step involves coupling the furan and thiadiazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, where nucleophiles such as amines or thiols replace a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted furan derivatives

Scientific Research Applications

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains. It is also being investigated for its anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes essential for cell wall synthesis, leading to cell lysis and death . The furan and thiadiazole rings play a crucial role in binding to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives
Compound Name/Structure Molecular Formula Key Functional Groups Biological Activity (if reported) References
Target Compound : N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide C₁₆H₁₃N₃O₄S₂ 1,3,4-Thiadiazole, furan-2-carboxamide, sulfanyl-carbamoyl Not explicitly reported (inferred antimicrobial)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide C₁₆H₁₀Cl₂F₂N₃O₂S 1,3,4-Thiadiazole, dichlorophenyl, difluorobenzamide Crystallographic stability noted; antimicrobial potential inferred
N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide C₉H₈N₄O₃S₂ 1,3,4-Thiadiazole, sulfonamide, benzamide Antimicrobial (sulfonamide class activity)
N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide C₁₆H₁₂N₆O₂S₃ Dual thiadiazole cores, benzothiazole carboxamide Structural rigidity; potential enzyme inhibition

Key Observations :

  • Thiadiazole Core: All compounds share the 1,3,4-thiadiazole scaffold, known for metabolic stability and hydrogen-bonding capacity. The target compound’s sulfanyl-carbamoyl bridge distinguishes it from sulfonamide () or dichlorophenyl () derivatives .
  • Carboxamide Functionality : The furan-2-carboxamide group in the target compound contrasts with benzothiazole () or benzamide () substituents. Furan rings may enhance solubility compared to bulkier aryl groups .
Furan-Containing Analogues
Compound Name/Structure Molecular Formula Key Functional Groups Biological Activity (if reported) References
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) C₁₂H₁₅NO₅ Furan-3-carboxamide, ester Intermediate for hydrazone derivatives
N-ethyl-2-(2-hydrazinyl-2-oxoethyl)furan-3-carboxamide (97b) C₁₀H₁₄N₄O₃ Furan-3-carboxamide, hydrazone Precursor for acyl azide synthesis
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) C₁₁H₁₃N₂O₄ Nitrofuran, carboxamide Trypanocidal activity (IC₅₀ = 0.8 µM)

Key Observations :

  • Furan Position : The target compound’s furan-2-carboxamide differs from furan-3-carboxamide derivatives (). Positional isomerism may alter electronic properties and binding affinity .
  • Bioactivity: highlights nitrofuran derivatives (e.g., compound 22a) with potent trypanocidal activity, suggesting that the nitro group enhances antiparasitic effects. The target compound lacks this nitro substituent, which may reduce efficacy against parasites but improve safety profiles .
Physicochemical Properties
  • Melting Points : reports melting points up to 297°C for nitro-furancarboxylamides, likely due to strong intermolecular hydrogen bonding. The target compound’s melting point is unreported but may be lower due to flexible sulfanyl bridges .
  • Solubility : Furan rings () and sulfanyl groups () may enhance aqueous solubility compared to purely aromatic derivatives () .

Biological Activity

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thiadiazole and furan moieties. The process generally follows these steps:

  • Formation of Thiadiazole : Reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Carbamoylation : Introduction of the furan-2-carboxamide group through carbamoylation reactions.
  • Final Assembly : Coupling of the furan and thiadiazole components to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and furan compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 50 to 200 μg/mL, indicating moderate effectiveness compared to standard antibiotics like streptomycin and ceftazidime .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Proliferation Inhibition : In vitro studies revealed that similar thiadiazole derivatives inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. IC50 values typically range from 5 to 20 μM, suggesting promising cytotoxic effects .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, compounds with similar structures have shown anti-inflammatory properties:

  • Reduction of Inflammatory Markers : Studies indicate that such compounds can significantly reduce levels of pro-inflammatory cytokines in cell cultures, which is crucial for developing anti-inflammatory drugs .

Case Studies

  • Thiadiazole Derivatives in Cancer Treatment :
    • A study evaluated a series of thiadiazole derivatives for their ability to inhibit tumor growth in animal models. Results showed a significant reduction in tumor size when treated with these compounds compared to controls .
  • Antimicrobial Screening :
    • A comprehensive screening of various furan-thiadiazole derivatives demonstrated broad-spectrum antimicrobial activity. The most potent compounds were further analyzed for their mechanism of action against bacterial cell walls .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC (μM/μg/mL)Reference
AntibacterialE. coli100 μg/mL
AnticancerMDA-MB-231 (breast)15 μM
Anti-inflammatoryCytokine productionSignificant reduction

Q & A

Q. What are the recommended synthetic routes for N-{5-[...]furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .
  • Functionalization : Introducing the furan-2-carboxamide group via nucleophilic substitution or coupling reactions. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (60–80°C), and catalysts (e.g., DMAP) .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization (chloroform/methanol) to achieve >95% purity . Optimization: Adjusting pH, reaction time, and stoichiometric ratios improves yields. For example, excess carbon disulfide in thiadiazole synthesis increases cyclization efficiency .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity, e.g., thiadiazole proton signals at δ 7.8–8.2 ppm and furan carboxamide carbonyl at δ 165–170 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 433.49) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .

Q. What in vitro assays are used to screen its biological activity?

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus or E. coli) .
  • Anticancer : MTT assays on cell lines (e.g., MCF-7, IC50_{50} values reported in µM ranges) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC50_{50} comparisons to standard inhibitors .

Advanced Research Questions

Q. How can researchers resolve low synthetic yields during thiadiazole ring formation?

  • Contradiction : Yields vary widely (30–70%) due to competing side reactions.
  • Methodology :
  • Use anhydrous conditions to prevent hydrolysis of intermediates .
  • Optimize base strength (e.g., KOH vs. NaOH) to favor cyclization over dimerization .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to terminate at peak cyclization .

Q. What structure-activity relationship (SAR) strategies enhance this compound’s anticancer activity?

  • Key Modifications :
SubstituentEffect
Electron-withdrawing groups (e.g., -CF3_3) on phenyl rings↑ Cytotoxicity (IC50_{50} reduced by 40%)
Longer alkyl chains on carbamoyl groups↑ Membrane permeability (logP optimization)
  • Approach : Synthesize analogs via Method B () and compare activity across cancer cell lines .

Q. How to address contradictory reports on its antimicrobial efficacy across studies?

  • Variables : Discrepancies arise from assay conditions (e.g., nutrient broth composition, inoculum size) .
  • Resolution :
  • Standardize protocols (CLSI guidelines) .
  • Test against isogenic mutant strains to isolate target-specific effects .

Q. What mechanistic insights explain its anticancer activity?

  • DNA Interaction : Thiadiazole intercalation disrupts replication (confirmed via comet assays) .
  • Apoptosis Induction : Caspase-3/7 activation and mitochondrial depolarization (flow cytometry) .
  • Enzyme Inhibition : Potent COX-2 inhibition (IC50_{50} = 1.2 µM) via competitive binding .

Q. Which strategies improve pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Co-solvents (e.g., PEG 400) or nanoformulation .
  • Metabolic Stability : Introduce methyl groups to block CYP450 oxidation sites (e.g., N-methylation of carbamoyl) .

Q. How does the compound’s stability vary under physiological conditions?

  • pH Sensitivity : Degrades rapidly at pH < 3 (stomach acid), requiring enteric coating for oral delivery .
  • Thermal Stability : Stable at 25°C for 24 hours (TGA/DSC data) but degrades above 150°C .

Q. What computational methods predict its binding affinity to biological targets?

  • Docking Studies : AutoDock Vina simulations with COX-2 (PDB: 3LN1) show hydrogen bonding with Arg120 and Tyr355 .
  • MD Simulations : AMBER-based trajectories validate stable binding over 100 ns .

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